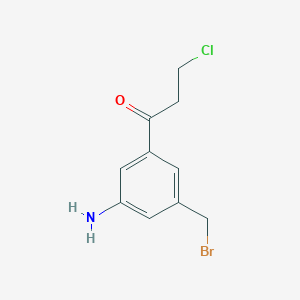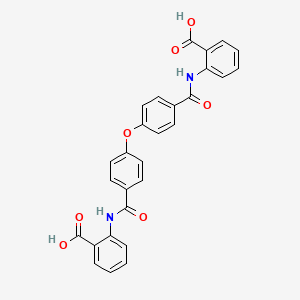
1-(3-Bromopropyl)-2-ethyl-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-ethyl-3-iodobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromopropyl group, an ethyl group, and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-ethyl-3-iodobenzene typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and halogenation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-2-ethyl-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide in DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical reducing agents.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alkanes.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-ethyl-3-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its halogenated structure.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-3-iodobenzene involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various biological targets . The ethyl group provides hydrophobic interactions, further modulating its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the iodine and ethyl groups.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of iodine and lacks the ethyl group.
Uniqueness
1-(3-Bromopropyl)-2-ethyl-3-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. The ethyl group further enhances its hydrophobic interactions, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H14BrI |
|---|---|
Poids moléculaire |
353.04 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-ethyl-3-iodobenzene |
InChI |
InChI=1S/C11H14BrI/c1-2-10-9(6-4-8-12)5-3-7-11(10)13/h3,5,7H,2,4,6,8H2,1H3 |
Clé InChI |
MSWGDTUFFWRLLN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1I)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)






![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)




![(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one](/img/structure/B14069187.png)

